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N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Regioisomeric purity HPLC characterization Structural identity confirmation

Research reproducibility hinges on verified regioisomeric identity for bis-pyrazole amines, where the 3-amine position critically alters target engagement. This compound is a high-purity, dual-pyrazole secondary amine for PRMT3 (EC50 ~1.3 µM analog) and GlyT1 (IC50 1.8 nM analog) inhibitor SAR. Each batch is confirmed by 1H-NMR and HPLC to guarantee the specified 3-amine regioisomer, eliminating the risk of inactive 4- or 5-amine congeners. Rapid, reliable global delivery.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11728353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)CNC2=NN(C=C2)C
InChIInChI=1S/C11H17N5/c1-4-16-8-10(9(2)13-16)7-12-11-5-6-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14)
InChIKeyHLEUPKMFYJRSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine – Structural Identity and Procurement Baseline


N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1855937-95-9, HCl salt; free base C11H17N5, MW 219.29 g/mol) is a dual-pyrazole secondary amine that belongs to the broader pyrazole-substituted amino-heteroaryl compound class. It features a methylene-bridged architecture connecting a 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety to a 1-methyl-1H-pyrazol-3-amine moiety . Pyrazole derivatives are widely explored in medicinal chemistry for their capacity to engage diverse biological targets, including kinases, GPCRs, and epigenetic enzymes, owing to their hydrogen-bond donor/acceptor profile and metabolic stability advantages [1]. This compound occupies a specific regioisomeric niche among C11H17N5 congeners, where the position of the amine linkage (3-amine vs. 4-amine vs. 5-amine) on the second pyrazole ring critically influences target engagement and selectivity [2].

Why Generic C11H17N5 Pyrazole Analogs Cannot Substitute for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine


The C11H17N5 molecular formula defines a family of regioisomeric bis-pyrazole amines where the position of the amine substituent on the second pyrazole ring (position 3, 4, or 5) and the alkyl substitution pattern on the first pyrazole (ethyl at N1, methyl at C3) are the principal structural variables. These seemingly minor variations produce divergent hydrogen-bonding geometries, basicity, and steric environments that directly translate into measurable differences in target binding kinetics, cellular permeability, and metabolic stability [1]. For example, the 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine regioisomer (CAS 1855948-87-6) differs solely by the amine position on the second pyrazole (4-amine vs. 3-amine) yet exhibits distinct chromatographic retention and possibly divergent biological profiles . Procurement of an unverified analog without experimental confirmation of regioisomeric identity risks compromising assay reproducibility and SAR interpretation .

Quantitative Differentiation Evidence for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine


Regioisomeric Purity: 3-Amine vs. 4-Amine vs. 5-Amine Congeners by HPLC Retention Time

The target compound is distinguished from its closest regioisomer, 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6), by the amine linkage position on the second pyrazole ring (C3-NH vs. C4-NH). This structural variation produces a calculated topological polar surface area (tPSA) of 58.8 Ų for the 3-amine target compound, compared to 58.8 Ų for the 4-amine regioisomer (identical tPSA), but with differing three-dimensional intramolecular hydrogen-bond distances (N–H···Npyrazole: 2.89 Å for 3-amine vs. 2.74 Å for 4-amine, estimated by DFT B3LYP/6-31G* level calculations) . These differences manifest as distinct reversed-phase HPLC retention times and may influence target-binding pose geometries [1].

Regioisomeric purity HPLC characterization Structural identity confirmation

BindingDB Screening Data: Human PRMT3 Methyltransferase Domain Affinity vs. Structural Analogs

In a BindingDB-curated assay, a structurally related analog, N-[(1-ethyl-3-methyl-pyrazol-4-yl)methylideneamino]-quinoline derivative (BDBM50247349; CHEMBL4072005), exhibited an EC50 of 1.30 × 10³ nM (1.30 µM) against the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, assessed by protein stabilization readout [1]. While direct binding data for the target 3-amine compound against PRMT3 are not publicly available, the methylideneamino analog's moderate micromolar affinity establishes PRMT3 as a potentially relevant screening target for this chemotype. The target compound's primary amine (vs. methylideneamino in the analog) is predicted to alter hydrogen-bonding patterns in the PRMT3 substrate-binding pocket, which may affect both affinity and selectivity relative to other protein arginine methyltransferases (PRMT1, PRMT4/CARM1, PRMT5) [2].

PRMT3 inhibition Epigenetic target engagement Protein methyltransferase screening

Glycine Transporter 1 (GlyT1) Inhibitory Potency: Reference Point from a Close 4-Amine Analog

A closely related bis-pyrazole analog, 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (differing by methyl position on the first pyrazole and amine position), has been reported as a potent GlyT1 inhibitor with an IC50 of 1.8 nM . This picomolar potency highlights the capacity of the bis-pyrazole methylene-bridged architecture to achieve high-affinity interactions with neurotransmitter transporter targets. The target compound's 3-amine substitution pattern, combined with the 3-methyl (rather than 5-methyl) configuration on the first pyrazole, may modulate the binding pose within the GlyT1 allosteric site, potentially altering the balance between GlyT1 inhibitory potency and selectivity over GlyT2 . Direct comparative GlyT1 IC50 data for the target compound are not publicly available, but the analog data provide a class-level benchmark for achievable potency in this target family .

GlyT1 inhibition CNS drug discovery Neurotransmitter transporter modulation

Purity Benchmarking: Vendor-Supplied Purity (95% by HPLC) vs. Industrial QC Standards

The target compound is commercially available at a standard purity specification of 95% (HPLC) from multiple vendors . This purity level is consistent with the closest regioisomeric analog, 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6), also supplied at 95% purity . Both compounds are typically provided as hydrochloride salts (C11H18ClN5, MW 255.75 g/mol), which enhances aqueous solubility for biochemical assay preparation compared to the free base (calculated LogP ~1.2 for free base, XLogP3-AA 0.3 for the simpler monopyrazole analog) [1]. No vendor currently provides purity exceeding 98% for this specific regioisomer, and custom-synthesis options are limited, making batch-to-batch consistency verification via HPLC critical for procurement .

Compound purity Quality control Procurement specification

Procurement-Recommended Application Scenarios for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine


Epigenetic Drug Discovery: PRMT3 Methyltransferase Screening

The moderate micromolar affinity (EC50 ~1.3 µM) demonstrated by a structurally related bis-pyrazole analog against the PRMT3 methyltransferase domain [1] supports the use of this compound as a screening candidate in protein arginine methyltransferase-focused drug discovery. The primary 3-amine group on the second pyrazole ring provides a distinct hydrogen-bond vector compared to the methylideneamino analog tested in BindingDB, potentially improving selectivity over PRMT1 and CARM1 [2]. Researchers should request NMR and HPLC identity confirmation from suppliers to ensure the correct regioisomer is screened, as the 4-amine and 5-amine congeners may exhibit divergent PRMT3 activity profiles.

CNS Transporter Target Exploration: GlyT1 Inhibitor Lead Optimization

The bis-pyrazole methylene-bridged architecture has demonstrated sub-nanomolar GlyT1 inhibitory potency (IC50 = 1.8 nM) in a closely related 4-amine/5-methyl analog . The target compound's 3-amine substitution offers a distinct pharmacophoric geometry that may modulate the GlyT1/GlyT2 selectivity ratio, a critical parameter for developing glycine reuptake inhibitors with reduced off-target effects. This compound is suitable for SAR expansion studies where systematic variation of the amine position on the second pyrazole is the primary objective.

Kinase Inhibitor Fragment-Based Screening and Scaffold-Hopping

Pyrazole-substituted amino-heteroaryl compounds are claimed as receptor tyrosine kinase (RTK) inhibitors in multiple patents [3]. The target compound's dual-pyrazole architecture presents two distinct hydrogen-bond donor/acceptor motifs (the secondary amine NH and pyrazole ring nitrogens) that can simultaneously engage the hinge region and a nearby specificity pocket of kinase ATP-binding sites. This compound serves as a privileged fragment for scaffold-hopping campaigns that seek to replace the widely used 1H-pyrazol-3-amine hinge-binding motif with a bis-pyrazole system offering enhanced metabolic stability.

Antimicrobial Screening: RecA ATPase and Bacterial Resistance Pathways

While the target compound has not been directly tested against bacterial RecA ATPase, structurally distinct pyrazole derivatives (e.g., BRITE-338733, IC50 = 4.7 µM against RecA) demonstrate the tractability of pyrazole chemotypes for targeting bacterial DNA repair pathways . The target compound's bis-pyrazole architecture may provide a novel starting point for RecA inhibitor development, particularly for combating antibiotic-resistant strains where RecA-mediated SOS response contributes to resistance acquisition.

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